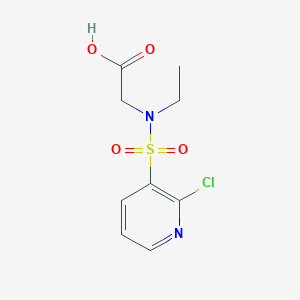
2-(N-ethyl2-chloropyridine-3-sulfonamido)acetic acid
Descripción general
Descripción
2-(N-ethyl2-chloropyridine-3-sulfonamido)acetic acid is a chemical compound with the CAS Number: 1183511-00-3. It has a molecular weight of 278.72 and its IUPAC name is (2-chloro-3-pyridinyl)sulfonylamino]acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11ClN2O4S/c1-2-12(6-8(13)14)17(15,16)7-4-3-5-11-9(7)10/h3-5H,2,6H2,1H3,(H,13,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the sources I found.Aplicaciones Científicas De Investigación
Structural Characterization in Metal Complexes
Research by Sousa et al. (2001) explored the interaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene, leading to products potentially relevant to the study of metal complexes. These complexes could have implications for material science and inorganic chemistry research (Sousa et al., 2001).
Antimicrobial Activity of Heterocyclic Compounds
El‐Emary, Al-muaikel, and Moustafa (2002) investigated the antimicrobial activity of new heterocyclic compounds, including derivatives of 2-(N-ethyl2-chloropyridine-3-sulfonamido)acetic acid. This research contributes to the development of potential antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Synthesis for Preclinical and Clinical Studies
Andersen et al. (2013) described the synthesis of compounds involving 2-chloropyridine for supporting preclinical and clinical studies, showcasing its application in the development of pharmaceutical compounds (Andersen et al., 2013).
Antibacterial Agent Synthesis
Research by Azab, Youssef, and El-Bordany (2013) focused on creating new heterocyclic compounds with a sulfonamido moiety, aimed at developing effective antibacterial agents. This highlights the compound's potential in addressing bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Antiproliferative Activity Against Cancer Cell Lines
Awad et al. (2015) synthesized new pyrimidine derivatives, exploring their antiproliferative activity against various human cancer cell lines. This suggests its application in cancer research and potential therapeutic uses (Awad et al., 2015).
Reactivity and Synthesis of Novel Compounds
Ivanov, Shablykin, and Brovarets (2016) studied the reactivity of specific sulfonamido compounds, leading to the formation of new chemical structures. This research contributes to the broader field of organic chemistry and material science (Ivanov, Shablykin, & Brovarets, 2016).
Propiedades
IUPAC Name |
2-[(2-chloropyridin-3-yl)sulfonyl-ethylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O4S/c1-2-12(6-8(13)14)17(15,16)7-4-3-5-11-9(7)10/h3-5H,2,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRUIZHNSQDQSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)S(=O)(=O)C1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-ethyl2-chloropyridine-3-sulfonamido)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1423403.png)
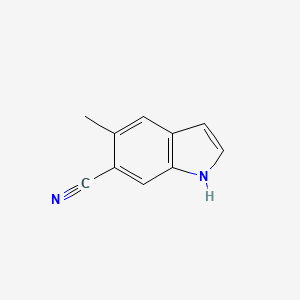
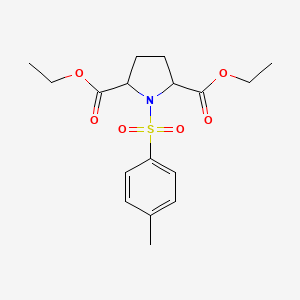
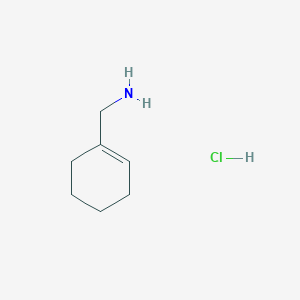
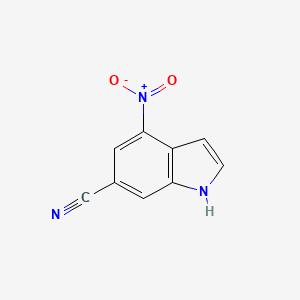
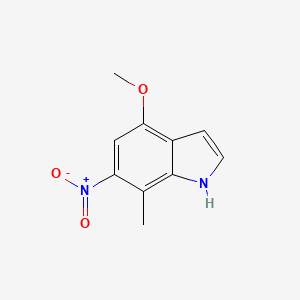
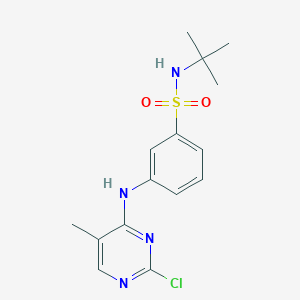
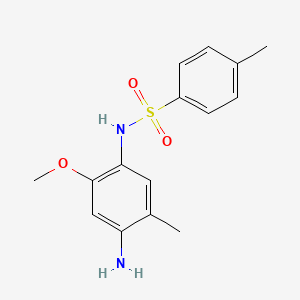
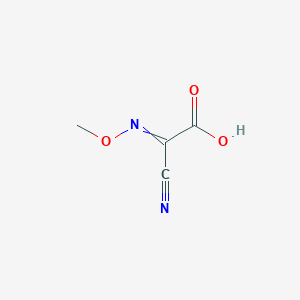
![{[1-(Methoxymethyl)cyclopropyl]methyl}amine hydrochloride](/img/structure/B1423418.png)
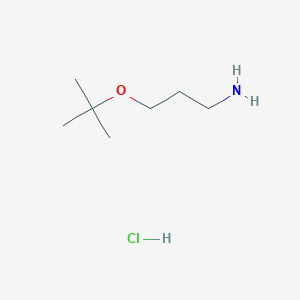
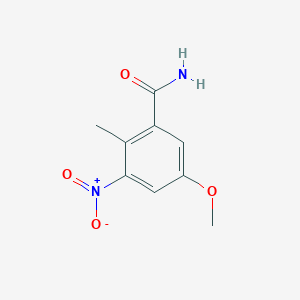
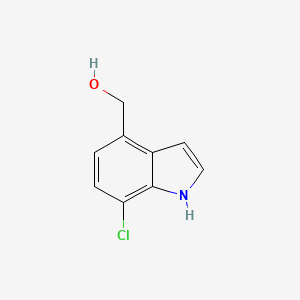
![3-chloro-5-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1423423.png)